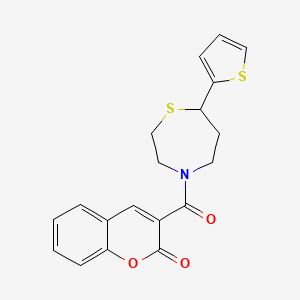

3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a chromen-2-one moiety and a thiophen-2-yl group. Chromen-2-one is a class of organic compounds characterized by a fused ring structure containing a benzene ring and a pyran ring with a carbonyl group at the 2-position. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The presence of these moieties could confer interesting chemical and physical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated pi system in the chromen-2-one and thiophene moieties. This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis

Thiophene and chromen-2-one moieties are both aromatic and may undergo electrophilic aromatic substitution reactions. They may also participate in various other reactions depending on the presence and position of substituents .Aplicaciones Científicas De Investigación

Photochemical Synthesis and Applications

The photoinduced intramolecular coupling of acetylenic groups with the carbonyl center in certain chromenone derivatives, such as those related to 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, has been demonstrated. This reaction, a case of the intramolecular Paterno-Büchi reaction, showcases the potential for creating angular tricyclic compounds, which are significant for materials science and photophysics research. The structures of these compounds have been determined through spectroscopic methods and single-crystal X-ray crystallography, highlighting their relevance in the synthesis of novel materials with potential optical applications (Jindal et al., 2014).

Antimicrobial Applications

Research into heterocyclic compounds incorporating sulfamoyl moieties, which can include structures akin to this compound, aims to develop new antimicrobial agents. This involves synthesizing a variety of derivatives through reactions that yield compounds with potential as antimicrobial agents. The compounds have been tested for both antibacterial and antifungal activities, showing promising results that contribute to the development of new drugs and antimicrobial materials (Darwish et al., 2014).

Synthesis and Characterization for Antimicrobial Coating Applications

The synthesis and characterization of coumarin-thiazole derivatives, like the one mentioned, have shown that these compounds exhibit significant biological activity. Their incorporation into polymers, such as polyurethane varnish formulations, imparts antimicrobial properties. This is particularly relevant for developing antimicrobial coatings, which can be applied to various surfaces to prevent microbial growth. The study emphasizes the utility of these compounds in enhancing the physical and mechanical properties of coatings while providing antimicrobial effects, making them suitable for healthcare and sanitary applications (El‐Wahab et al., 2014).

Electrochemical and Spectroelectrochemical Studies

Electrochemical and spectroelectrochemical studies of polymers derived from thiophene-based monomers, similar in structure to the compound , have demonstrated significant changes in electronic and optoelectronic behaviors due to the presence of strong chromophore groups. These studies provide insights into the electrochromic properties of the resulting conducting polymers, which exhibit multicolored electrochromism with distinct states. Such research has implications for developing new materials with applications in electronic displays, smart windows, and sensors (Yigit et al., 2014).

Mecanismo De Acción

Target of Action

It is known that thiophene derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mode of Action

Compounds containing thiophene moieties have been reported to exhibit diverse biological activities . For instance, some thiophene derivatives have shown anti-inflammatory activities both in vitro and in vivo .

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Chalcone, a compound structurally similar to the compound , has shown good pharmacokinetic properties as assessed by admet .

Result of Action

It is known that thiophene derivatives have shown diverse biological activities, including anti-inflammatory and antioxidant activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c21-18(14-12-13-4-1-2-5-15(13)23-19(14)22)20-8-7-17(25-11-9-20)16-6-3-10-24-16/h1-6,10,12,17H,7-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGMTMCCKUXTDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid](/img/structure/B2355590.png)

![3-butyl-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2355599.png)

![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)